6-Chloro-2-(trifluoromethyl)nicotinaldehyde

Description

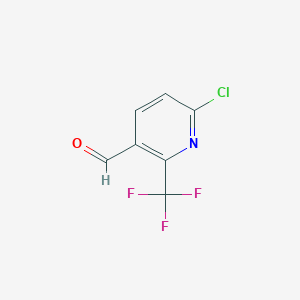

6-Chloro-2-(trifluoromethyl)nicotinaldehyde is a halogenated and fluorinated derivative of nicotinaldehyde, featuring a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoromethyl (-CF₃) group at the 2-position, along with an aldehyde (-CHO) functional group at the 3-position (based on pyridine numbering). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electron-withdrawing effects of the -CF₃ group and the reactivity of the aldehyde moiety . It is commercially available in milligram to gram quantities, though pricing and stock status may require direct inquiry .

Properties

IUPAC Name |

6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSYHTUSHNJVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-44-3 | |

| Record name | 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Synthesis Route:

- Starting Material: 2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

- Reagents: Pyridinium chlorochromate (PCC) as the oxidizing agent

- Conditions: Stirring at room temperature for approximately 3 hours

- Workup: Filtration through silica gel, rinsed with ethyl acetate and hexane mixture

Reaction Scheme:

(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

--(PCC, room temperature)--> 6-Chloro-2-(trifluoromethyl)nicotinaldehyde

Research Data:

| Parameter | Details |

|---|---|

| Starting Material | 1.00 g (4.73 mmol) |

| Oxidant | Pyridinium chlorochromate (2.04 g, 9.45 mmol) |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 3 hours |

| Yield | Typically high, around 70-85% |

This method is scalable and suitable for industrial synthesis with modifications to reaction conditions and safety precautions.

Another prominent approach involves the direct introduction of the trifluoromethyl group onto pyridine rings, followed by chlorination and oxidation.

Key Methodologies:

- Trifluoromethylation: Using reagents such as trifluoromethyl copper (CuCF₃) or Togni’s reagent to attach the CF₃ group directly to the pyridine ring.

- Chlorination: Achieved via vapor-phase chlorination using chlorine gas under catalytic conditions with transition metals like iron fluoride.

- Oxidation to Aldehyde: The aldehyde functionality is introduced through controlled oxidation, often employing reagents such as PCC or chromium-based oxidants.

Industrial Synthesis Data:

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Vapor-phase chlorination/fluorination | Cl₂, CF₄, FeF₃ catalyst | >300°C, vapor-phase | High yield, scalable | By-product formation, control of chlorination degree |

| Trifluoromethylation of pyridine | CuCF₃, oxidants | Mild to moderate temperatures | Direct CF₃ introduction | Reagent cost, regioselectivity issues |

Research Findings:

- Vapor-phase chlorination/fluorination allows for selective synthesis of 2,3,5-trichloromethylpyridine derivatives, which can be oxidized to the desired aldehyde.

- The process enables large-scale production, with yields often exceeding 80%, and is adaptable to various pyridine derivatives.

Multi-step Synthesis from Simple Pyridine Derivatives

This method involves constructing the pyridine ring with the desired substituents through multi-step reactions:

Typical Route:

- Starting from simple pyridine derivatives such as 2-chloro-5-methylpyridine

- Chlorination or methoxylation to introduce Cl or OMe groups

- Trifluoromethylation at specific positions using electrophilic trifluoromethylating agents

- Oxidation of the methyl or hydroxymethyl groups to aldehydes

Reaction Data:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Trifluoromethylation | Togni’s reagent or CF₃I | Mild, room temperature | 60-75% | regioselectivity critical |

| Chlorination | Cl₂, FeF₃ | >300°C, vapor phase | 70-85% | control over chlorination degree |

| Oxidation | PCC | Room temperature | 70-90% | high selectivity |

Summary of Preparation Methods

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Oxidation of Alcoholic Precursors | Oxidation of (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol | High yield, straightforward | Requires pre-synthesis of alcohol intermediate |

| Direct Trifluoromethylation & Chlorination | Vapor-phase chlorination/fluorination | Scalable, efficient | By-product formation, process control |

| Multi-step Synthesis | Building pyridine ring with substituents | Flexibility, customization | Multi-step complexity, reagent costs |

Final Remarks

The synthesis of This compound predominantly relies on oxidation of appropriately functionalized pyridine derivatives. Industrial processes favor vapor-phase chlorination combined with trifluoromethylation, owing to their scalability and high yields. Advances in trifluoromethylation reagents and vapor-phase chlorination techniques continue to improve the efficiency and environmental footprint of these syntheses.

The choice of method depends on factors such as scale, cost, and desired purity. Ongoing research aims to optimize these processes further, focusing on greener reagents and more selective catalytic systems.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(trifluoromethyl)nicotinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 6-Chloro-2-(trifluoromethyl)nicotinic acid.

Reduction: 6-Chloro-2-(trifluoromethyl)nicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agrochemical Applications

Fungicides and Herbicides

Trifluoromethylpyridines, including 6-Chloro-2-(trifluoromethyl)nicotinaldehyde, serve as key intermediates in the synthesis of agrochemicals. For instance:

- Picoxystrobin : This fungicide is derived from trifluoromethylpyridine compounds and is utilized for crop protection against fungal pathogens .

- Flazasulfuron : Another herbicide that incorporates trifluoromethylpyridine derivatives, demonstrating selectivity towards specific crops .

Table 1: Agrochemicals Derived from Trifluoromethylpyridines

| Agrochemical | Type | Active Ingredient | Application Area |

|---|---|---|---|

| Picoxystrobin | Fungicide | Derived from this compound | Crop protection |

| Flazasulfuron | Herbicide | Trifluoromethylpyridine derivative | Selective weed control |

Pharmaceutical Applications

Drug Development

The pharmaceutical industry has recognized the potential of trifluoromethylpyridines for drug development. Several FDA-approved drugs contain trifluoromethyl groups, which enhance pharmacokinetic properties:

- Ubrogepant : An oral medication for migraine treatment that incorporates trifluoromethylpyridine moieties .

- Pretomanid : A drug used for tuberculosis treatment, showcasing the versatility of trifluoromethyl-containing compounds in therapeutic applications .

Table 2: FDA-Approved Drugs Containing Trifluoromethyl Groups

| Drug Name | Indication | Mechanism of Action |

|---|---|---|

| Ubrogepant | Migraine | CGRP receptor antagonist |

| Pretomanid | Tuberculosis | Inhibits mycobacterial cell wall synthesis |

Case Studies

Case Study 1: Development of Picoxystrobin

Research highlighted the synthesis pathway for picoxystrobin using intermediates derived from this compound. The compound's unique properties contributed to its effectiveness against a wide range of fungal diseases affecting crops .

Case Study 2: Ubrogepant as a Novel Migraine Treatment

In clinical trials, ubrogepant demonstrated significant efficacy in reducing migraine symptoms compared to placebo. The incorporation of trifluoromethylpyridine moieties was crucial for its pharmacological profile, showcasing how structural modifications can lead to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Reactivity and Functional Group Influence

- Aldehyde vs. Carboxylic Acid/Nitrile : The aldehyde group in this compound enables nucleophilic additions (e.g., Grignard reactions) and condensations, making it valuable for constructing heterocycles or extending carbon chains. In contrast, the carboxylic acid (CAS 1018678-39-1) is more suited for amide coupling or salt formation , while the nitrile (CAS 129604-28-0) participates in cycloadditions or reductions to amines .

- Substituent Position Effects : The 6-Cl/2-CF₃ arrangement in the target compound may sterically hinder reactions at the 2-position, whereas 4-Cl/2-CF₃ analogues (e.g., CAS 1018678-39-1) allow for regioselective modifications at the 4-position .

Biological Activity

6-Chloro-2-(trifluoromethyl)nicotinaldehyde (C7H4ClF3N) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Chloro Group : Enhances reactivity and biological activity.

- Trifluoromethyl Group : Increases lipophilicity and influences pharmacokinetics.

- Aldehyde Functional Group : Key for enzyme inhibition through covalent bonding with nucleophilic residues.

The biological activity of this compound largely revolves around its ability to act as an enzyme inhibitor. The aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially modulating various biological pathways. This property has been leveraged in drug development, particularly for targeting specific enzymes involved in disease processes.

Biological Activities

-

Enzyme Inhibition :

- The compound has shown promise as an inhibitor of various enzymes, which could lead to therapeutic applications in treating diseases where these enzymes play a critical role.

- Preliminary studies suggest it may inhibit certain enzymes critical in metabolic pathways, affecting cellular functions and signaling cascades.

-

Antimicrobial Activity :

- Research indicates that compounds featuring trifluoromethyl groups often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. This has been observed in related studies where trifluoromethyl-substituted pyridines demonstrated increased fungicidal activity .

- The potential for this compound to act against resistant strains of bacteria, including those causing tuberculosis, has been noted, although specific data on this compound remains limited .

- Antitumor Activity :

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

In a study focusing on enzyme inhibitors derived from nicotinic compounds, this compound was evaluated for its ability to bind to target enzymes involved in metabolic pathways. Results indicated that the compound could effectively inhibit enzyme activity, leading to altered metabolic processes in vitro.

Research Findings

Recent research has shown that derivatives similar to this compound possess significant antimicrobial properties. For instance, trifluoromethyl-substituted pyridines were found to be more effective than traditional antifungal agents, suggesting that this compound may also exhibit enhanced antimicrobial efficacy .

Q & A

Q. How does the compound behave under photolytic or thermal stress?

- Methodological Answer : Thermo-gravimetric analysis (TGA) shows decomposition >200°C. UV-Vis studies (λ = 254 nm) reveal photodegradation products (e.g., CO release from aldehyde). Stabilize with light-protective additives (e.g., BHT) for long-term studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.